
Sigma-1 receptor antagonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シグマ-1受容体拮抗薬3は、中枢神経系を含む様々な組織に見られるユニークなリガンド作動型シャペロンタンパク質であるシグマ-1受容体と相互作用する化合物です。シグマ-1受容体は、カルシウムシグナル伝達、酸化ストレス、神経保護などの様々な細胞プロセスを調節することに関与しています。シグマ-1受容体拮抗薬3は、特に疼痛管理や神経変性疾患において、治療応用において可能性を示しています .
準備方法
合成経路と反応条件: シグマ-1受容体拮抗薬3の合成は、通常、主要な中間体の形成と最終的なカップリング反応を含む複数のステップを伴います。一般的な方法の1つは、ベンジルピペラジン誘導体の使用であり、求核置換反応と環化反応を含む一連の反応によって合成されます .
工業生産方法: シグマ-1受容体拮抗薬3の工業生産は、収率と純度を高くするために、最適化された反応条件を用いた大規模合成を伴う場合があります。これには、連続フローリアクターや自動合成プラットフォームなどの高度な技術を用いて、製造プロセスを合理化することが含まれます .
化学反応の分析
反応の種類: シグマ-1受容体拮抗薬3は、以下を含む様々な化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を伴います。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
4. 科学研究アプリケーション
シグマ-1受容体拮抗薬3は、以下を含む幅広い科学研究用途があります。
化学: シグマ-1受容体との相互作用を研究し、新しい合成方法を開発するためのツールとして使用されます。
生物学: カルシウムシグナル伝達や酸化ストレスなどの細胞プロセスを調節する役割について調査されています。
医学: 疼痛管理、神経変性疾患、精神疾患における潜在的な治療効果について検討されています。
科学的研究の応用
Sigma-1 receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study sigma-1 receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its role in modulating cellular processes such as calcium signaling and oxidative stress.
Medicine: Explored for its potential therapeutic effects in pain management, neurodegenerative diseases, and psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
作用機序
シグマ-1受容体拮抗薬3は、ミトコンドリア関連小胞体膜に位置するシャペロンタンパク質であるシグマ-1受容体に結合することで効果を発揮します。この結合は、以下を含む様々な細胞プロセスを調節します。
カルシウムシグナル伝達: 小胞体とミトコンドリアの間のカルシウム流動を調節し、細胞の恒常性を維持します。
酸化ストレス: 活性酸素種(ROS)レベルを調節し、神経保護効果を発揮します。
6. 類似の化合物との比較
シグマ-1受容体拮抗薬3は、シグマ-1受容体に対する高い親和性と選択性を持つ点で独特です。類似の化合物には以下が含まれます。
BD 1047: 類似の結合特性を持つ別のシグマ-1受容体拮抗薬。
SI 1/28: シグマ-1受容体に対して高い選択性を持つベンジルピペラジン誘導体。
RC-752: 有望な鎮痛活性を持つ新規シグマ-1受容体拮抗薬 .
これらの化合物は、同様の作用機序を共有していますが、薬物動態特性、治療応用、副作用プロファイルが異なる場合があります。
類似化合物との比較
Sigma-1 receptor antagonist 3 is unique in its high affinity and selectivity for the sigma-1 receptor. Similar compounds include:
BD 1047: Another sigma-1 receptor antagonist with similar binding properties.
SI 1/28: A benzylpiperazine derivative with high selectivity for the sigma-1 receptor.
RC-752: A novel sigma-1 receptor antagonist with promising antinociceptive activity .
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, therapeutic applications, and side effect profiles.
特性
IUPAC Name |
5-chloro-2-(4-fluorophenyl)-4-methyl-6-(3-piperidin-1-ylpropoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClFN3O/c1-14-17(20)19(25-13-5-12-24-10-3-2-4-11-24)23-18(22-14)15-6-8-16(21)9-7-15/h6-9H,2-5,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIHSWLLDNASTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=C(C=C2)F)OCCCN3CCCCC3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
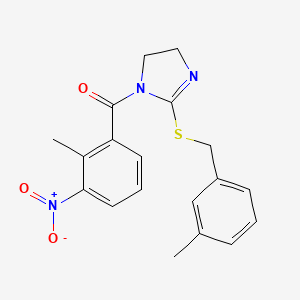
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
![4-[(2,6-Dimethylmorpholin-4-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2394506.png)
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
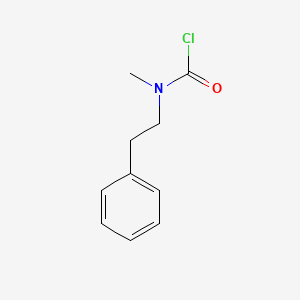
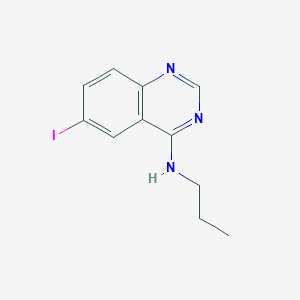

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)
![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)
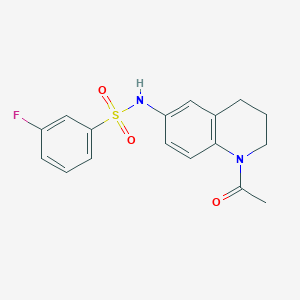
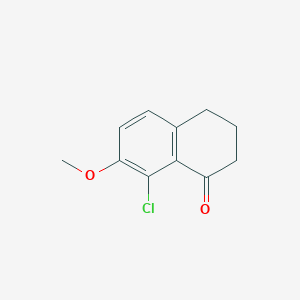
![2,4-dichloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide](/img/structure/B2394521.png)
![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2394523.png)

